molecular formula C17H10F6N4O6 B5151445 N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)

N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)

Cat. No.: B5151445
M. Wt: 480.27 g/mol
InChI Key: BGCWYVGXNBWZRE-UHFFFAOYSA-N
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Description

N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide), commonly known as MNTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. In

Mechanism of Action

The mechanism of action of MNTA is not fully understood. However, it is believed that the compound acts by binding to specific receptors in cells, leading to the activation of various signaling pathways. This activation can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MNTA has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, MNTA has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of MNTA is its strong fluorescence properties, which make it an ideal candidate for the development of fluorescent probes for the detection of various analytes. Additionally, the compound has been shown to exhibit excellent photocatalytic activity, making it a promising candidate for the development of environmentally friendly photocatalysts.
However, one of the limitations of MNTA is its relatively high cost, which can limit its use in some research applications. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research and development of MNTA. One potential area of focus is the development of new fluorescent probes for the detection of various analytes. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various areas of scientific research.
Another potential area of focus is the development of new photocatalysts for the degradation of organic pollutants. MNTA has shown promising results in this area, and further research could lead to the development of more efficient and environmentally friendly photocatalysts.
Conclusion:
In conclusion, MNTA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound's strong fluorescence properties and photocatalytic activity make it a promising candidate for the development of new fluorescent probes and environmentally friendly photocatalysts. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in various areas of scientific research.

Synthesis Methods

MNTA is synthesized by reacting 2,4-dinitrofluorobenzene with 2,2,2-trifluoroacetamide in the presence of a base. This reaction results in the formation of MNTA as a yellow solid with a melting point of 220-222°C.

Scientific Research Applications

MNTA has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of MNTA is in the development of fluorescent chemosensors. MNTA has been shown to exhibit strong fluorescence properties, making it an ideal candidate for the development of fluorescent probes for the detection of various analytes.
Furthermore, MNTA has also been investigated for its potential use as a photocatalyst for the degradation of organic pollutants. The compound has been shown to exhibit excellent photocatalytic activity under visible light irradiation, making it a promising candidate for the development of environmentally friendly photocatalysts.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-nitro-4-[[3-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4O6/c18-16(19,20)14(28)24-10-3-1-8(6-12(10)26(30)31)5-9-2-4-11(13(7-9)27(32)33)25-15(29)17(21,22)23/h1-4,6-7H,5H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCWYVGXNBWZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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